3-Fluoro-2-(trifluoromethyl)benzaldehyde
Overview
Description
3-Fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4F4O. It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of curcumin analogs , suggesting potential interactions with targets involved in inflammation and cancer pathways.
Mode of Action
It’s known that benzaldehyde derivatives can interact with various biological targets through different mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Given its use in the synthesis of curcumin analogs , it may influence pathways related to inflammation and cancer.
Result of Action
Compounds synthesized from similar benzaldehyde derivatives have shown anti-inflammatory and anti-cancer effects .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as proteins and nucleic acids. This compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-(trifluoromethyl)benzaldehyde using a suitable fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Another method involves the direct introduction of the trifluoromethyl group onto a fluorobenzaldehyde precursor. This can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of environmentally friendly fluorinating agents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Oxidation: 3-Fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure with a chlorine atom instead of a fluorine atom.
2-Fluoro-3-(trifluoromethyl)benzaldehyde: Isomer with the fluorine and trifluoromethyl groups in different positions.
3-(Trifluoromethyl)benzaldehyde: Lacks the additional fluorine atom.
Uniqueness
3-Fluoro-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGKGKDRPRFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377717 | |
Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924817-93-6 | |
Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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